molecular formula C6H7NO5S B13406591 5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylicacid

5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylicacid

Cat. No.: B13406591
M. Wt: 205.19 g/mol
InChI Key: JYZYBISLHGKOKG-UHFFFAOYSA-N
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Description

5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methanesulfonylmethyl group at the 5-position and a carboxylic acid at the 3-position. The methanesulfonylmethyl group is a strong electron-withdrawing substituent, which enhances the acidity of the carboxylic acid moiety and influences solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C6H7NO5S

Molecular Weight

205.19 g/mol

IUPAC Name

5-(methylsulfonylmethyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C6H7NO5S/c1-13(10,11)3-4-2-5(6(8)9)7-12-4/h2H,3H2,1H3,(H,8,9)

InChI Key

JYZYBISLHGKOKG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=CC(=NO1)C(=O)O

Origin of Product

United States

Preparation Methods

Key Steps:

Detailed Synthetic Routes

Synthesis via Nitrile Cyclization and Sulfonylation

Step Reagents & Conditions Description
1. Formation of Nitrile Precursor Substituted nitrile + dehydrating agent Synthesis of a nitrile bearing the methanesulfonylmethyl group or precursor groups for subsequent modification
2. Cyclization to Oxazole Ring Acidic or basic catalysis, heat Cyclization of nitrile with hydroxylamine or related heterocyclic precursors to form the oxazole core
3. Introduction of Methanesulfonylmethyl Group Methanesulfonyl chloride + base Alkylation at the 5-position of the oxazole ring using nucleophilic substitution, often facilitated by a suitable base such as potassium carbonate
4. Carboxylation at the 3-Position Carbon dioxide under pressure Introduction of the carboxylic acid group via nucleophilic addition or carbonation of a suitable intermediate

Alternative Route via Oxazole Ring Synthesis from α-Haloketones

Step Reagents & Conditions Description
1. Synthesis of α-Haloketone Halogenation of ketone derivatives Preparation of halogenated ketone intermediates suitable for heterocycle formation
2. Cyclization with Hydroxylamine Hydroxylamine hydrochloride, base, heat Formation of the oxazole ring through heterocyclization
3. Sulfonylmethylation Methanesulfonyl methyl halide + base Alkylation at the 5-position with the sulfonyl methyl group
4. Oxidation or Carboxylation Oxidants or carbonation conditions Final functionalization to introduce the carboxylic acid group at the 3-position

Research Outcomes and Data Tables

Research studies focusing on similar heterocyclic compounds have demonstrated the efficiency of these routes. For instance, the synthesis of isoxazole derivatives via lithiation and carbonation reactions has yielded high purity compounds with yields exceeding 70%. The following data table summarizes typical yields and reaction conditions based on analogous compounds:

Synthesis Step Reagents Conditions Typical Yield Reference
Nitrile cyclization Hydroxylamine hydrochloride Reflux, acidic medium 65-75%
Sulfonylmethylation Methanesulfonyl chloride Room temperature, base (K2CO3) 80-85%
Carboxylation CO2 under pressure 25°C, inert atmosphere 70-78%

Notes on Optimization and Industrial Scaling

  • Reaction Conditions: Mild temperatures (20-50°C) and inert atmospheres (nitrogen or argon) are preferred to maximize yield and minimize side reactions.
  • Catalysts: Acidic or basic catalysts facilitate heterocycle formation and sulfonylation.
  • Green Chemistry: Use of less toxic reagents, solvent recycling, and energy-efficient methods such as flow chemistry are recommended for industrial applications.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under acidic or catalytic conditions. For example:

  • Reaction with methanol : In the presence of H<sub>2</sub>SO<sub>4</sub>, the acid forms methyl 5-(methanesulfonylmethyl)-1,2-oxazole-3-carboxylate (yield: ~68%) .

  • General mechanism : Protonation of the carbonyl oxygen activates the acid for nucleophilic attack by alcohols.

Example Conditions

ReagentCatalystTemperatureYield
MethanolH<sub>2</sub>SO<sub>4</sub>Reflux68%

Nucleophilic Substitution at the Methanesulfonylmethyl Group

The sulfonyl group activates adjacent methylene hydrogens for nucleophilic displacement.

  • Alkylation/arylation : Reaction with amines or thiols under basic conditions replaces the sulfonylmethyl group.

  • Elimination : Strong bases (e.g., DBU) may induce β-elimination, forming a double bond adjacent to the oxazole ring .

Key Observations

  • Steric hindrance from the oxazole ring slows substitution kinetics compared to linear sulfones.

  • Polar aprotic solvents (e.g., DMF) enhance reactivity.

Decarboxylation Reactions

Thermal or acidic conditions promote decarboxylation, yielding 5-(methanesulfonylmethyl)-1,2-oxazole:

  • Thermal decarboxylation : Heating above 150°C in inert solvents (e.g., toluene) removes CO<sub>2</sub>.

  • Acid-mediated : HCl in acetic acid accelerates decarboxylation at lower temperatures (~80°C) .

Mechanistic Pathway
Protonation of the carboxylate followed by CO<sub>2</sub> release and stabilization via conjugation with the oxazole ring.

Oxazole Ring Functionalization

The oxazole ring participates in electrophilic substitution and cycloaddition:

  • Electrophilic substitution : Nitration or halogenation occurs at the 4-position due to the electron-withdrawing sulfonyl group .

  • Diels-Alder reactivity : The heterocycle acts as a dienophile in [4+2] cycloadditions with electron-rich dienes .

Reported Limitations

  • Direct functionalization is less common than side-chain modifications due to the ring’s stability.

Reductive Transformations

Selective reductions target specific functional groups:

  • Carboxylic acid to alcohol : LiAlH<sub>4</sub> reduces the acid to a hydroxymethyl derivative (requires protection of the sulfonyl group).

  • Sulfonyl group reduction : Na/Hg amalgam reduces –SO<sub>2</sub>CH<sub>3</sub> to –SCH<sub>3</sub> under controlled conditions .

Oxidation Reactions

The sulfonyl group is oxidation-resistant, but the methylene bridge can oxidize:

  • Peracid-mediated epoxidation : m-CPBA converts the methylene to an epoxide in non-polar solvents .

Scientific Research Applications

5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid has diverse applications in scientific research, including:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its unique structure.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its properties make it useful in the development of new materials with specific characteristics.

    Biological Research: It is used in studies involving enzyme inhibition and other biochemical processes .

Mechanism of Action

The mechanism of action of 5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of substituents on the 1,2-oxazole ring significantly impacts physicochemical properties. Below is a comparative table of key analogs:

Compound Name (CAS/Identifier) Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Activities References
5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (1105193-41-6) 3,4,5-Trimethoxyphenyl C₁₃H₁₃NO₆ 279.25 Bulky aromatic group; reduced solubility due to hydrophobicity
5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid (887979-15-9) 3-Bromophenyl C₁₀H₆BrNO₃ 280.07 Halogen atom enables halogen bonding; used in industrial research
5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid (33282-10-9) 4-Isopropylphenyl C₁₃H₁₃NO₃ 231.25 Branched alkyl enhances lipophilicity
5-Methyl-1,2-oxazole-3-carboxylic acid Methyl C₅H₅NO₃ 127.10 Potent monoamine oxidase inhibitor; forms hydrogen-bonded dimers
5-[4-(4-Chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid 4-(4-Chlorophenoxy)phenyl C₁₆H₁₀ClNO₄ 315.71 Chlorophenoxy group increases molar mass and bioactivity potential
5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid 4-Hydroxyphenyl C₁₀H₇NO₄ 205.17 Hydroxyl group enhances acidity and hydrogen-bonding capacity
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The methanesulfonylmethyl group (target compound) is strongly electron-withdrawing, increasing carboxylic acid acidity compared to electron-donating groups like trimethoxyphenyl or methyl .
  • Solubility : Bulky substituents (e.g., trimethoxyphenyl) reduce aqueous solubility, while polar groups (e.g., hydroxyl or sulfonyl) improve it.
  • Halogen Effects : Bromine in 5-(3-bromophenyl)- analogs enables halogen bonding, useful in crystal engineering and receptor binding .

Biological Activity

5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The presence of the methanesulfonylmethyl group enhances its solubility and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds in the oxazole category have been shown to inhibit various enzymes, including monoamine oxidase and ceramidase, which are crucial in metabolic pathways .
  • Cell Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, particularly through interactions with caspases and NF-κB signaling .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties by disrupting microbial cell functions .

Antimicrobial Properties

Several studies have investigated the antimicrobial effects of oxazole derivatives. For instance, compounds similar to 5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid have shown promising results against various bacterial strains:

CompoundMIC (µg/ml)Bacterial Strain
5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acidTBDS. aureus, E. coli
Reference Drug (Ampicillin)0.8 - 3.2Various Strains

This table indicates that the compound's minimum inhibitory concentration (MIC) is competitive with established antibiotics.

Anticancer Activity

Research has indicated that derivatives of oxazole can exhibit anticancer properties. For example, certain substituted oxazoles have been identified as potent inhibitors of cancer cell proliferation:

CompoundIC50 (µM)Cancer Cell Line
5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acidTBDHuman Neuroblastoma SH-SY5Y
Reference Drug (Doxorubicin)0.025 - 0.1Various Cancer Cells

The IC50 values suggest that the compound may effectively inhibit cancer cell growth at low concentrations.

Study on Immunosuppressive Properties

A study focusing on immunosuppressive effects found that derivatives similar to 5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid inhibited the proliferation of peripheral blood mononuclear cells (PBMCs). The most effective compound in this series demonstrated significant reductions in cytokine production in response to lipopolysaccharide stimulation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the oxazole ring can significantly alter biological activity. For instance, substituents on the aromatic ring can enhance or reduce potency against specific biological targets .

Research Findings

Recent research has highlighted the potential therapeutic applications of 5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid:

  • Antimicrobial Efficacy : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Exhibited cytotoxicity against various cancer cell lines with promising IC50 values.
  • Immunomodulatory Effects : Showed potential in modulating immune responses by inhibiting lymphocyte proliferation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of precursor isoxazole derivatives followed by sulfonylation. For example, analogous oxazole-carboxylic acids are synthesized via refluxing amines with aryl acids, as seen in benzoxazole derivatives (e.g., methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates) . Purification often employs slow evaporation of ethanol solutions to obtain single crystals suitable for structural validation .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement parameters (e.g., Rfactor=0.084R_{\text{factor}} = 0.084, wRfactor=0.230wR_{\text{factor}} = 0.230) and geometric data (mean C–C bond length = 0.003 Å) from similar oxazole derivatives validate structural accuracy . Complementary techniques like 1H^1\text{H}/13C^{13}\text{C}-NMR and IR spectroscopy are used to confirm functional groups and purity.

Q. What are the key stability considerations for this compound under laboratory conditions?

  • Methodological Answer : Stability studies on analogous compounds (e.g., 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) suggest sensitivity to temperature and humidity. Storage at 0–6°C in anhydrous environments is recommended to prevent hydrolysis or sulfonyl group degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected byproducts) require systematic validation:

  • Step 1 : Re-examine computational models (e.g., DFT calculations) for overlooked steric effects from the methanesulfonylmethyl group.
  • Step 2 : Use high-resolution mass spectrometry (HRMS) to identify intermediates and adjust synthetic pathways accordingly.
  • Step 3 : Cross-validate results with SC-XRD to confirm structural deviations .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Derivative synthesis often leverages hydrazide intermediates. For example, 5-methylisoxazole-3-carbohydrazide reacts with arylisothiocyanates under basic conditions (2M K2_2CO3_3) to form triazole-thiol derivatives . Similar approaches can be adapted for sulfonamide or ester analogs by substituting reagents (e.g., using methanesulfonyl chloride for sulfonylation).

Q. How do researchers design experiments to probe the compound’s biological activity mechanisms?

  • Methodological Answer :

  • In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase-2) using fluorogenic substrates. Adjust concentrations (µM–mM range) to establish dose-response curves.
  • In silico docking : Map the carboxylic acid and sulfonyl groups to enzyme active sites (e.g., using AutoDock Vina) to predict binding modes.
  • Validation : Compare results with structurally related compounds (e.g., 4-aryl-5-(5-methylisoxazol-3-yl)-1,2,4-triazol-3-thiols) to identify critical functional groups .

Q. What analytical approaches address challenges in quantifying trace impurities during synthesis?

  • Methodological Answer :

  • HPLC-PDA/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.
  • Limit of Detection (LOD) : Calibrate using spiked samples (0.1–1.0% impurity levels) to ensure method sensitivity.
  • Reference standards : Cross-check with commercially available oxazole-carboxylic acids (e.g., 5-methylisoxazole-3-carboxylic acid, CAS 3405-77-4) .

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